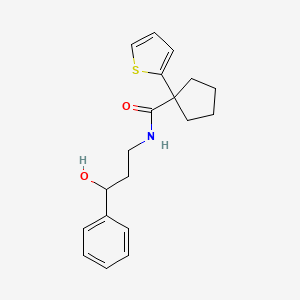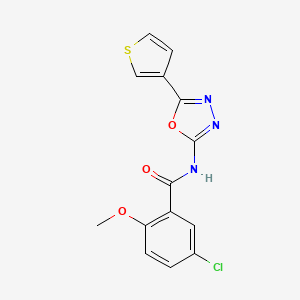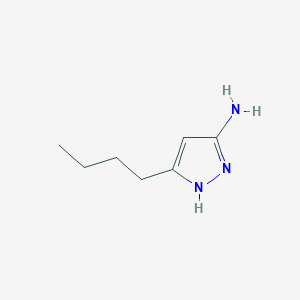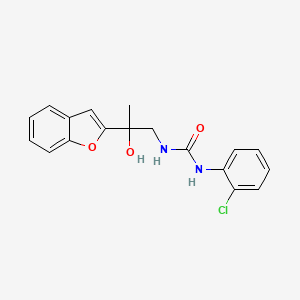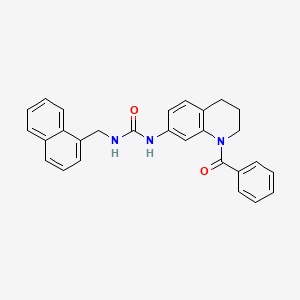![molecular formula C21H23N5O4 B2489800 benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887463-57-2](/img/structure/B2489800.png)
benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an organic compound characterized by a fused imidazo[2,1-f]purine structure. It’s intriguing due to its potential applications in various scientific fields. The compound is notable for its complex structure, integrating multiple functional groups that enable diverse chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves a multistep process:
Formation of the imidazo[2,1-f]purine core: This may start with the cyclization of appropriate precursor compounds under conditions promoting imidazole ring formation.
Functional Group Transformations: Subsequent steps would involve modifications to introduce the dimethyl, dioxo, and propyl groups, often through selective alkylations, oxidations, and esterifications.
Final Coupling: The benzyl and acetate groups are introduced via esterification reactions, using catalysts and solvents to drive the ester bond formation.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized using continuous flow reactors to maintain precise reaction conditions and maximize yield. Use of high-throughput screening of catalysts and reaction conditions can streamline the process, ensuring scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, forming benzaldehyde derivatives.
Reduction: Reduction reactions could potentially target the imidazole or purine rings, though these would require careful control to avoid over-reduction.
Substitution: Nucleophilic and electrophilic substitutions are possible, especially at positions where steric hindrance is minimal.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions would vary based on the substitution, with bases or acids catalyzing these reactions.
Major Products
The major products depend on the nature of the reaction:
Oxidation: Produces benzaldehyde derivatives.
Reduction: Generates reduced imidazole or purine rings.
Substitution: Yields various substituted analogs with altered functional groups.
Applications De Recherche Scientifique
Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has extensive applications:
Chemistry: Used as an intermediate in organic synthesis, providing a scaffold for further functionalization.
Medicine: Investigated for its pharmacological properties, possibly targeting specific receptors or enzymes due to its purine-like structure.
Industry: May find uses in material science, particularly in the development of new polymers or coatings.
Mécanisme D'action
The compound's mechanism of action is largely determined by its interaction with biological macromolecules:
Molecular Targets: Potentially interacts with enzymes or receptors, mimicking naturally occurring purines.
Pathways: Could modulate pathways related to nucleotide synthesis or signal transduction, owing to its structural similarity to bioactive purines.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its unique functionalization pattern:
Similar Compounds: Examples include adenine derivatives, guanine derivatives, and other purine analogs.
Uniqueness: Its distinct ester-linked benzyl group and specific dimethyl, dioxo, and propyl substitutions enhance its potential interactions and applications.
And there you have it—a comprehensive overview of this fascinating compound. What catches your interest the most here?
Propriétés
IUPAC Name |
benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h5-9,11H,4,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCZLNNQHNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
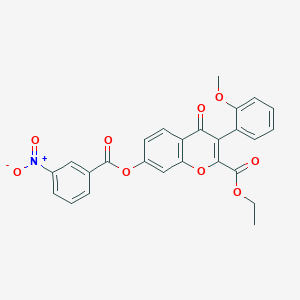
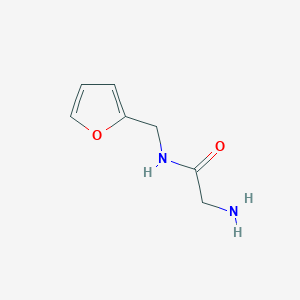
![N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2489722.png)
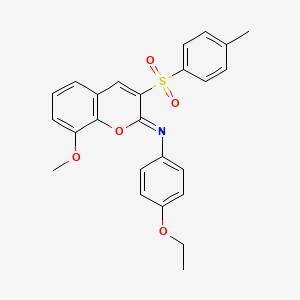
![5-chloro-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2489727.png)
![4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2489729.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)
![1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2489732.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)
